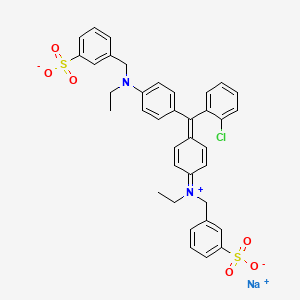Acid green 9
CAS No.: 4857-81-2
Cat. No.: VC2110330
Molecular Formula: C37H35ClN2NaO6S2
Molecular Weight: 726.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4857-81-2 |
|---|---|
| Molecular Formula | C37H35ClN2NaO6S2 |
| Molecular Weight | 726.3 g/mol |
| IUPAC Name | sodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |
| Standard InChI | InChI=1S/C37H35ClN2O6S2.Na/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46;/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46); |
| Standard InChI Key | KPUKKCBDJFTUFI-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl.[Na+] |
| Canonical SMILES | CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5Cl.[Na] |
Introduction
Chemical Identity and Structure
Basic Identification
Acid Green 9 is registered under the Color Index designation C.I. 42100 and has the CAS Registry Number 4857-81-2 . This compound belongs to the triarylmethane class of dyes, a group known for their bright colors and various industrial applications .
Molecular Properties
The molecular formula of Acid Green 9 is C37H34ClN2NaO6S2 with a molecular weight of 725.25 . Its chemical structure features a triphenylmethane backbone with chlorine, sodium sulfonate, and ethyl amino groups as substituents . The presence of sulfonate groups contributes to its water solubility and acidic dyeing properties, while the complex aromatic structure is responsible for its characteristic coloration .
Alternative Nomenclature
This dye is marketed under numerous commercial names including:
-
Indigo Green B
-
Alizarin Green
-
Milling Green
-
Erio Viridine B
-
Airedale Green B
-
Folan Green B
-
Kiton Green B
-
Night Green A
-
Acid Brilliant Green 6B
Physical and Chemical Properties
Physical Appearance
In its pure form, Acid Green 9 appears as a deep yellow powder, contrary to what its name might suggest . This disparity between the name and appearance highlights the importance of understanding that dye classifications often relate to their application methods and color development rather than their physical appearance in powder form.
Solubility Characteristics
The dye exhibits good solubility in both cold and hot water, making it practical for various aqueous dyeing processes . When dissolved in ethanol, it produces a distinctive turquoise blue color, which differs from its appearance in aqueous solutions . This solvatochromic property (color changes based on solvent) is characteristic of many triarylmethane dyes.
Chemical Reactivity
When exposed to strong sulfuric acid, Acid Green 9 changes color to orange, while in dilute sulfuric acid, it appears yellow . Its water solution is green, and upon addition of sodium hydroxide, it turns olive green with dark brown precipitation . These color changes in different pH environments make it potentially useful as a pH indicator in certain applications.
Metal Ion Effects
The dye shows interesting color modifications in the presence of certain metal ions. When exposed to copper ions, the color becomes darker, while iron ions cause a shift toward yellow shades . This property can be both advantageous or problematic depending on the intended application and the presence of metal contaminants in the dyeing process.
Manufacturing Methods
The industrial synthesis of Acid Green 9 follows a condensation reaction pathway. The primary manufacturing method involves the condensation of 2-chlorobenzaldehyde (1 mole) with 3-(ethyl(phenyl)amino)methyl)benzenesulfonic acid (2 moles) . The resulting product undergoes oxidation and is subsequently converted to its sodium salt form . This process requires precise control of reaction conditions to ensure proper yield and purity of the final product.
Applications and Industrial Uses
Textile Industry Applications
Acid Green 9 is primarily used in the textile industry for dyeing and printing on various substrates including:
Its acidic dyeing properties make it particularly suitable for protein fibers like wool and silk, which possess positively charged sites under acidic conditions that attract the negatively charged dye molecules.
Non-Textile Applications
Beyond textiles, Acid Green 9 finds utility in:
In cosmetics, it is classified as a colorant, though its use is regulated in various jurisdictions due to potential sensitization concerns .
Performance Characteristics
Dyeing Parameters
The technical performance of Acid Green 9 in dyeing applications has been thoroughly documented. It exhibits a solubility of approximately 20 g/L at 90°C, which is sufficient for most industrial dyeing processes . The dye shows good leveling properties with a grade of 4-5 on a 5-point scale, indicating excellent uniformity of color distribution .
Environmental Studies and Remediation
Environmental Concerns
As a synthetic dye used in industrial processes, Acid Green 9 can become an environmental pollutant when present in wastewater from textile and other industries. Its removal from aqueous solutions has been the subject of scientific research due to potential ecological impacts .
Chitosan as an Adsorbent
Research has demonstrated that chitosan, a natural, renewable, nontoxic, and biodegradable polymer derived from chitin, can effectively remove Acid Green 9 from aqueous solutions . This natural cationic polymer has been evaluated in batch adsorption systems with promising results.
Adsorption Parameters and Efficiency
The effectiveness of Acid Green 9 removal using chitosan depends primarily on the ratio between the initial concentration of the dye and the chitosan dosage . Optimal conditions for adsorption include:
-
pH range: 4-6 (acidic conditions)
-
Temperature: Room temperature (20 ± 0.5 °C) is more effective than elevated temperatures
-
Ionic strength: The presence of sodium sulfate (Na2SO4) decreases adsorption efficiency
Adsorption Isotherms
The experimental data from chitosan adsorption studies fit best with the Langmuir isotherm model (R² > 0.99), suggesting monolayer adsorption at specific homogeneous sites . Under the studied experimental conditions, the maximum adsorption capacity (qmax) was determined to be 138.89 mg/g . The data also showed reasonable conformity to the Temkin isotherm model (R² > 0.98), indicating that indirect adsorbate-adsorbate interactions play a significant role in the adsorption system .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume